molecular formula C16H20N2O4S B2955624 N-(4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1795295-54-3

N-(4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2955624
CAS No.: 1795295-54-3
M. Wt: 336.41
InChI Key: VEXKMJPBAVBKDL-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and pharmaceutical research. This compound belongs to the chemical class of N-phenylacetamide sulfonamides, a group known for diverse biological activities . Molecules featuring a sulfonamide group linked to an acetamide moiety are frequently investigated as key scaffolds in the development of novel therapeutic agents . The structural components of this compound—including the furan ring, a common heterocycle in bioactive molecules, and the sulfamoyl phenylacetamide core—suggest potential for exploration in various biochemical assays . Research into analogous sulfonamide-acetamide derivatives has indicated their relevance in studies for protease inhibition , dihydrofolate reductase (DHFR) inhibition , and as potential analgesic agents . The specific stereochemistry and substitution pattern on the propan-2-yl chain may influence its binding affinity and interaction with biological targets. This product is provided for research and development purposes strictly in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate the specific properties and mechanisms of action of this compound relevant to their projects.

Properties

IUPAC Name

N-[4-[1-(furan-3-yl)propan-2-ylsulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-8-15(17-13(3)19)4-5-16(11)23(20,21)18-12(2)9-14-6-7-22-10-14/h4-8,10,12,18H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXKMJPBAVBKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H20N2O3S
  • Molecular Weight : 320.40 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the furan ring have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 64 to 512 µg/mL, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus128
Compound BEscherichia coli256
This compoundStaphylococcus aureusTBD

Anticancer Activity

The anticancer properties of furan-based compounds have been explored in various studies. The sulfonamide moiety in this compound is believed to play a crucial role in inhibiting tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 30 µM .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound CHeLa15
Compound DMCF725
This compoundA549TBD

The biological activity of this compound can be attributed to its ability to mimic natural substrates, allowing it to inhibit specific enzymes critical for microbial growth and cancer cell proliferation. The furan ring may also contribute to its interaction with biological receptors, enhancing its overall efficacy.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria. By blocking this enzyme, the compound disrupts essential metabolic processes, leading to bacterial cell death.

Case Studies

A recent study focused on synthesizing and testing various furan derivatives for their antimicrobial and anticancer properties. Among these, this compound was highlighted for its promising results against Staphylococcus aureus and several cancer cell lines. The study concluded that further optimization could enhance the compound's potency and selectivity .

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